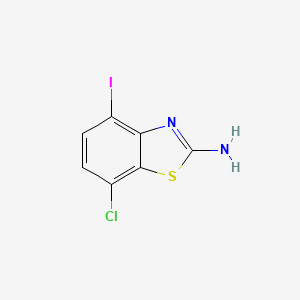

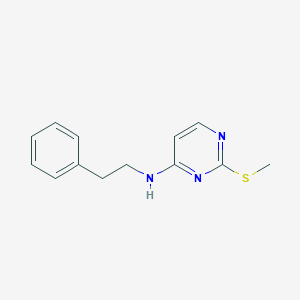

![molecular formula C20H22N4 B6434692 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline CAS No. 2640835-52-3](/img/structure/B6434692.png)

4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline” is a complex organic molecule. It contains a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring. Attached to this core is a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenylethyl group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of the benzanthrone dye-3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one was achieved by a bromine atom nucleophilic substitution reaction . Another example is the synthesis of a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles, which were designed and synthesized as novel atypical antipsychotic agents .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . These techniques provide detailed information about the atomic connectivity, spatial arrangement of atoms, and the presence of functional groups in the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of the benzanthrone dye involved a bromine atom nucleophilic substitution reaction . In another study, a series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles were synthesized as potential atypical antipsychotic agents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the photophysical properties of the benzanthrone dye were investigated using UV-Vis and fluorescence spectroscopy in various organic solvents .Wirkmechanismus

Target of Action

The primary targets of 4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline are D2 and 5-HT2A receptors . These receptors are found in the brain and are involved in various neurological and psychiatric conditions. The D2 receptor is a dopamine receptor, and its antagonism is associated with the treatment of schizophrenia and other psychoses . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a key role in the mediation of visual hallucinations and delusions .

Mode of Action

This compound interacts with its targets by binding to the D2 and 5-HT2A receptors . This binding inhibits the activity of these receptors, leading to changes in neurotransmission . The compound’s interaction with these receptors is believed to contribute to its antipsychotic effects .

Biochemical Pathways

The compound’s interaction with D2 and 5-HT2A receptors affects the dopamine and serotonin pathways, respectively . Antagonism of D2 receptors can reduce the overactivity of dopamine that is often observed in schizophrenia . Similarly, antagonism of 5-HT2A receptors can modulate serotonin activity, which can help alleviate hallucinations and delusions .

Result of Action

The molecular and cellular effects of this compound’s action include changes in neurotransmission due to its interaction with D2 and 5-HT2A receptors . These changes can lead to a reduction in the symptoms of conditions like schizophrenia, including hallucinations, delusions, and thought disorganization .

Vorteile Und Einschränkungen Für Laborexperimente

4-[4-(2-PE)PQ] has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, 4-[4-(2-PE)PQ] is non-toxic and has a low potential for side effects. However, 4-[4-(2-PE)PQ] has some limitations for use in laboratory experiments. It is not soluble in water and is not very soluble in organic solvents. In addition, 4-[4-(2-PE)PQ] can be difficult to purify.

Zukünftige Richtungen

There are a number of future directions for the use of 4-[4-(2-PE)PQ] in scientific research. It could be used to develop new drugs for the treatment of neurological disorders such as Alzheimer’s disease and Huntington’s disease. In addition, 4-[4-(2-PE)PQ] could be used to develop new drugs for the treatment of inflammation and oxidative stress. Finally, 4-[4-(2-PE)PQ] could be used to develop new drugs for the treatment of cancer.

Synthesemethoden

4-[4-(2-PE)PQ] is synthesized using a condensation reaction of 2-aminopyridine and 4-chloro-2-phenylethyl-piperazine. This reaction is conducted at a temperature of 80-90°C, under an inert atmosphere, with the use of a catalyst such as p-toluenesulfonic acid. The product is then purified by recrystallization in acetonitrile.

Wissenschaftliche Forschungsanwendungen

4-[4-(2-PE)PQ] has been used in a variety of scientific research applications, including as a ligand for the binding of copper ions, as an inhibitor of monoamine oxidase A, and as a potential anti-inflammatory agent. 4-[4-(2-PE)PQ] has also been used as a potential therapeutic agent for the treatment of Alzheimer’s disease and Huntington’s disease.

Eigenschaften

IUPAC Name |

4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-2-6-17(7-3-1)10-11-23-12-14-24(15-13-23)20-18-8-4-5-9-19(18)21-16-22-20/h1-9,16H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJXCMSKYDEGOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6434618.png)

![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6434623.png)

![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434625.png)

![1-(4-chlorobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B6434661.png)

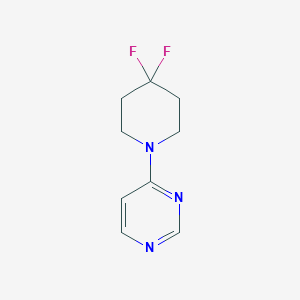

![1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434673.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)

![benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B6434717.png)